5,7-Difluorochroman
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Overview
Description
5,7-Difluorochroman: is a chemical compound with the molecular formula C9H6F2O2 . It is a derivative of chroman, where two hydrogen atoms in the chroman ring are replaced by fluorine atoms at the 5 and 7 positions. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,7-Difluorochroman typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorophenol.
O-Alkylation: 3,5-difluorophenol undergoes O-alkylation with 3-chloro-1-propanol.
Oxidation: The resulting product is then oxidized using chromium (VI) as a reagent.
Cyclization: Finally, a cyclization reaction is carried out using aluminum trichloride as a reagent.
Industrial Production Methods: For industrial-scale production, the method involves:
Asymmetric Reduction: this compound-4-one is used as a substrate and undergoes asymmetric reduction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system.
Environmental Considerations: The process avoids the use of high-pollution liquid strong acids as catalysts, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluorochroman undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-4-one.
Reduction: Asymmetric reduction of this compound-4-one yields ®-5,7-difluorochroman-4-ol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium (VI) reagents are commonly used.
Reduction: Ketoreductase, coenzyme, and a coenzyme circulating system are used for asymmetric reduction.
Major Products:
This compound-4-one: Formed through oxidation.
®-5,7-Difluorochroman-4-ol: Formed through asymmetric reduction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7-Difluorochroman, particularly in its role as an intermediate in the synthesis of tegoprazan, involves:
Comparison with Similar Compounds
5,7-Difluorochroman-4-one: A closely related compound used as a substrate in the synthesis of this compound.
Tegoprazan: A derivative of this compound, used as a potassium-competitive acid blocker.
Uniqueness: this compound is unique due to its dual fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated chroman derivatives .
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDWUGVIBSTSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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